1-cyclohexyl-N-(furan-2-ylmethyl)methanamine
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Overview
Description
1-cyclohexyl-N-(furan-2-ylmethyl)methanamine is an organic compound with the molecular formula C12H19NO It is a derivative of methanamine, featuring a cyclohexyl group and a furan-2-ylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-N-(furan-2-ylmethyl)methanamine typically involves the reaction of cyclohexylamine with furan-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include an organic solvent like methanol or ethanol, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-N-(furan-2-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Cyclohexyl-N-(furan-2-ylmethyl)methanol or cyclohexyl-N-(furan-2-ylmethyl)amine.
Substitution: Various substituted methanamines depending on the nucleophile used.
Scientific Research Applications
1-cyclohexyl-N-(furan-2-ylmethyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-N-(furan-2-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and cyclohexyl group contribute to the compound’s binding affinity and specificity. The methanamine group can form hydrogen bonds or ionic interactions with the target, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclohexyl-N-(furan-2-ylmethyl)ethanamine
- 1-cyclohexyl-N-(furan-2-ylmethyl)propanamine
- 1-cyclohexyl-N-(furan-2-ylmethyl)butanamine
Uniqueness
1-cyclohexyl-N-(furan-2-ylmethyl)methanamine is unique due to its specific combination of a cyclohexyl group and a furan-2-ylmethyl group attached to the methanamine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-cyclohexyl-N-(furan-2-ylmethyl)methanamine |
InChI |
InChI=1S/C12H19NO/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h4,7-8,11,13H,1-3,5-6,9-10H2 |
InChI Key |
MDRQFFRRMDAGLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNCC2=CC=CO2 |
Origin of Product |
United States |
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